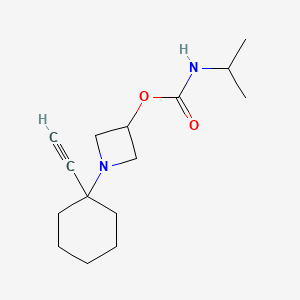
Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester is a complex organic compound with a unique structure that includes a carbamate group, an ethynyl group, and an azetidinyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester typically involves multiple steps, starting with the preparation of the azetidinyl ester and the ethynylcyclohexyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups.
科学的研究の応用
Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester include other carbamate esters and azetidinyl derivatives. These compounds share some structural features but may differ in their specific functional groups and overall reactivity.
Uniqueness
What sets this compound apart is its combination of an ethynyl group with a carbamate and azetidinyl ester, providing a unique set of chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
60752-89-8 |
|---|---|
分子式 |
C15H24N2O2 |
分子量 |
264.36 g/mol |
IUPAC名 |
[1-(1-ethynylcyclohexyl)azetidin-3-yl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-4-15(8-6-5-7-9-15)17-10-13(11-17)19-14(18)16-12(2)3/h1,12-13H,5-11H2,2-3H3,(H,16,18) |
InChIキー |
MAEKNIWVDDMXJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)OC1CN(C1)C2(CCCCC2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


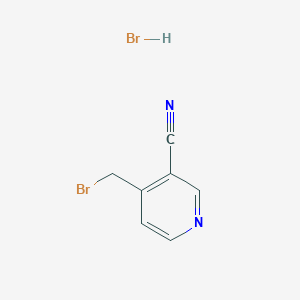
![5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13935534.png)
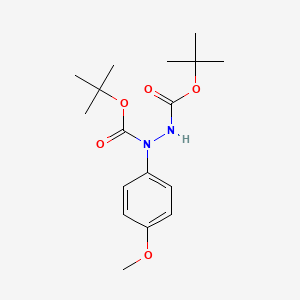
![2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935545.png)

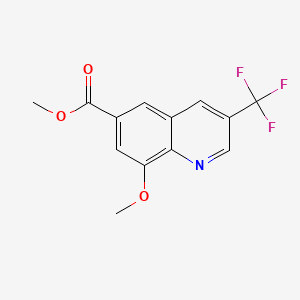
![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
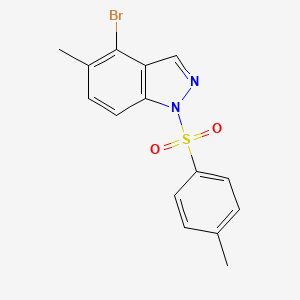
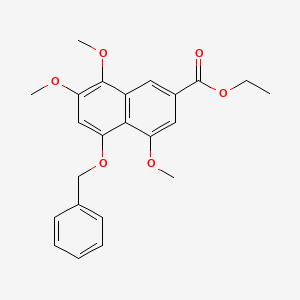
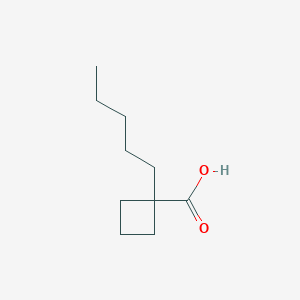
![3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)
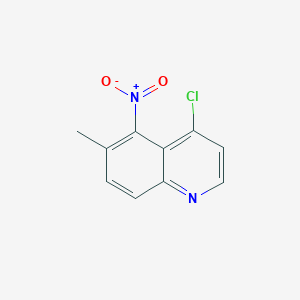
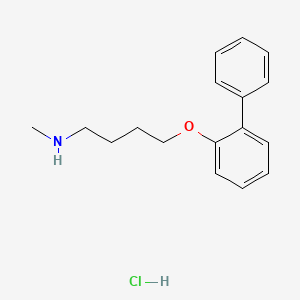
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
